molecular formula C17H20N4O2S2 B3018668 2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210228-27-5

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B3018668
CAS No.: 1210228-27-5
M. Wt: 376.49
InChI Key: AVPMIBZEHKYEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound featuring a benzimidazole core linked to a piperazine ring, which is further substituted with a sulfonyl group attached to an ethylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Piperazine Substitution: The benzimidazole core is then reacted with piperazine in the presence of a suitable base to form the piperazinyl-benzimidazole intermediate.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazinyl-benzimidazole intermediate with 5-ethylthiophene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is unique due to its specific combination of a benzimidazole core with a sulfonyl-substituted piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-2-13-7-8-16(24-13)25(22,23)21-11-9-20(10-12-21)17-18-14-5-3-4-6-15(14)19-17/h3-8H,2,9-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPMIBZEHKYEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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